Methyl 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate
Overview
Description
Methyl 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate is an organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields, including medicine, biology, and industry. This compound, in particular, is recognized for its fluorescent properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts used include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride .
Industrial Production Methods
Industrial production of this compound often employs one-pot synthesis methods to enhance efficiency and yield. These methods include the use of solid acid catalysts, which are environmentally friendly and cost-effective. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Fluorescent Probes: Used in biological imaging and fluorescence microscopy due to its strong fluorescent properties.
Optical Brighteners: Incorporated in materials to enhance brightness and whiteness.
Laser Dyes: Utilized in dye lasers for their efficient light-emitting properties.
Chemical Sensors: Employed in sensors for detecting various chemical substances.
Mechanism of Action
The mechanism of action of Methyl 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate primarily involves its interaction with light. The compound absorbs light at specific wavelengths, leading to electronic excitation. Upon returning to the ground state, it emits light, which is the basis for its fluorescent properties. This mechanism is exploited in various applications, including fluorescence microscopy and optical sensing .
Comparison with Similar Compounds
Similar Compounds
7-Diethylamino-4-methylcoumarin: Similar in structure but differs in the position of the methyl group.
7-Aminocoumarins: These compounds have an amino group instead of a diethylamino group.
6-Methoxy-4-azido methyl coumarin: Contains a methoxy and azido group, offering different chemical properties.
Uniqueness
Methyl 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct fluorescent properties. This makes it particularly valuable in applications requiring high fluorescence efficiency and stability .
Properties
IUPAC Name |
methyl 7-(diethylamino)-2-oxochromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-4-16(5-2)11-7-6-10-8-12(14(17)19-3)15(18)20-13(10)9-11/h6-9H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEXJHKRLWTKGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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